molecular formula C19H21N3O2S B2869603 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 472982-66-4

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No. B2869603
CAS RN: 472982-66-4
M. Wt: 355.46
InChI Key: QRDJYESYVGDAQR-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O2S and its molecular weight is 355.46. The purity is usually 95%.
BenchChem offers high-quality 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

A study designed and synthesized derivatives of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides to evaluate their anticonvulsant activity. Certain compounds demonstrated significant anticonvulsant activities in experimental mice, highlighting the potential of these derivatives in anticonvulsant research (Ibrahim et al., 2013).

Antimicrobial and Anticancer Agents

Another research synthesized new substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides and assessed their antimicrobial and antifungal activity. Several compounds showed broad-spectrum antibacterial activity, and a few exhibited antifungal activity. Additionally, some compounds demonstrated promising anticancer effects against various cancer lines, indicating their potential as antimicrobial and anticancer agents (Ahmed et al., 2018).

Antibacterial and Antifungal Properties

Research on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based thiazolidinone derivatives revealed that some compounds were active against various bacterial and fungal strains. This study contributes to the understanding of these compounds' potential as antibacterial and antifungal agents (Kumar et al., 2012).

Antifungal Activity

Another study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective antifungal agents against Candida and Aspergillus species. These findings enhance the potential of these compounds in antifungal therapy (Bardiot et al., 2015).

Synthesis for Assay Applications

A synthesis method for derivatives like 6,7-dimethoxy-2-methylquinoxaline was developed for use in a liquid chromatographic fluorimetric assay of methylglyoxal. This methodology is significant for assays in chemical and biological systems (McLellan & Thornalley, 1992).

Anti-inflammatory Agents

Compounds synthesized from 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid demonstrated promising anti-inflammatory activity in vitro and in vivo. This research offers insights into the development of anti-inflammatory medications (Nikalje et al., 2015).

properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-11-8-14-15(9-12(11)2)22-19(24)16(20-14)10-18(23)21-13-6-4-5-7-17(13)25-3/h4-9,16,20H,10H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDJYESYVGDAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-methylsulfanylphenyl)acetamide

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